![molecular formula C14H10ClNO4S3 B296071 Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B296071.png)
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate, also known as DCDT or N,N'-dicyclohexylcarbodiimide, is a chemical compound widely used in scientific research applications. DCDT is a potent coupling agent that is used to activate carboxylic acids for peptide synthesis, protein labeling, and other biochemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate involves the formation of an activated ester intermediate that reacts with a nucleophile such as an amine or thiol group. Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate reacts with carboxylic acids to form an O-acylisourea intermediate, which is highly reactive and can react with a nucleophile to form an amide or ester bond. Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is a potent coupling agent that can activate carboxylic acids even in the presence of other functional groups.
Biochemical and Physiological Effects:
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate has no known biochemical or physiological effects as it is not used as a drug or therapeutic agent. Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is a synthetic compound that is used exclusively in scientific research applications.
Advantages and Limitations for Lab Experiments
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate has several advantages for lab experiments. It is a potent coupling agent that can activate carboxylic acids even in the presence of other functional groups. Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is also compatible with a wide range of solvents and reaction conditions, making it a versatile reagent for peptide synthesis and protein labeling. However, Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate has some limitations as well. It is a toxic and irritant compound that should be handled with care. Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate can also react with water to form urea, which can interfere with peptide synthesis reactions.
Future Directions
There are several future directions for research on Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate. One area of research is the development of new coupling agents that are less toxic and more efficient than Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate. Another area of research is the development of new synthetic methods for Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate that are more environmentally friendly and cost-effective. Additionally, there is a need for further research on the mechanism of action of Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate and its interactions with other reagents and functional groups.
Synthesis Methods
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is synthesized by reacting 4-chlorobenzothioamide with dimethyl dithiocarbonate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate. The synthesis of Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is a straightforward process that can be easily scaled up for industrial production.
Scientific Research Applications
Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is widely used in scientific research applications due to its ability to activate carboxylic acids for peptide synthesis, protein labeling, and other biochemical reactions. Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is commonly used in solid-phase peptide synthesis to activate carboxylic acids for coupling with amino acids. Dimethyl 2-[(4-chlorobenzothioyl)imino]-1,3-dithiole-4,5-dicarboxylate is also used in protein labeling reactions to attach fluorescent or radioactive tags to proteins for imaging or quantification purposes.
properties
Molecular Formula |
C14H10ClNO4S3 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
dimethyl 2-(4-chlorobenzenecarbothioyl)imino-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H10ClNO4S3/c1-19-12(17)9-10(13(18)20-2)23-14(22-9)16-11(21)7-3-5-8(15)6-4-7/h3-6H,1-2H3 |
InChI Key |
VAENEDCUZZPIOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=NC(=S)C2=CC=C(C=C2)Cl)S1)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(SC(=NC(=S)C2=CC=C(C=C2)Cl)S1)C(=O)OC |
Origin of Product |
United States |
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